molecular formula C12H14F3NO4S2 B2704635 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine CAS No. 1448076-11-6

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

Cat. No.: B2704635
CAS No.: 1448076-11-6
M. Wt: 357.36
InChI Key: XNPFRAZFZWSCSF-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both sulfonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl and trifluoromethyl groups. One common method involves the reaction of pyrrolidine with methylsulfonyl chloride under basic conditions to form the methylsulfonyl derivative. This intermediate is then reacted with 4-(trifluoromethyl)phenylsulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms .

Scientific Research Applications

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can interact with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)-1-phenylsulfonylpyrrolidine
  • 3-(Methylsulfonyl)-1-(4-fluorophenyl)sulfonylpyrrolidine
  • 3-(Methylsulfonyl)-1-(4-chlorophenyl)sulfonylpyrrolidine

Uniqueness

The presence of the trifluoromethyl group in 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. This makes it particularly valuable in medicinal chemistry and material science.

Properties

IUPAC Name

3-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S2/c1-21(17,18)11-6-7-16(8-11)22(19,20)10-4-2-9(3-5-10)12(13,14)15/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPFRAZFZWSCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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